molecular formula C13H13F3N6O B2559262 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide CAS No. 2034480-74-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Cat. No. B2559262
CAS RN: 2034480-74-3
M. Wt: 326.283
InChI Key: HXJBBVWCXHKTHM-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H13F3N6O and its molecular weight is 326.283. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Pyrazolopyrimidines, including derivatives similar to the queried compound, have been synthesized and evaluated for various biological activities. For example, compounds have been synthesized through high-temperature glycosylation and tested for in vitro activity against certain viruses and tumor cells. Some derivatives demonstrated significant activity against measles and exhibited moderate antitumor activity against leukemia cell lines (Petrie et al., 1985)[https://consensus.app/papers/synthesis-activity-6azacadeguomycin-346trisubstituted-petrie/8e00244e86315294b63f5914386ea5d3/?utm_source=chatgpt]. Another study focused on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, revealing the potential for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting a structure-activity relationship crucial for further drug development (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].

Antagonist Activity and Adenosine Receptor Affinity

Specific pyrazolopyrimidine compounds have shown antagonist activity significantly greater than theophylline at the A1 adenosine receptor, indicating their potential as therapeutic agents targeting adenosine receptors (Quinn et al., 1991)[https://consensus.app/papers/monoαcarbamoylethylthiosubstituted-quinn/7506e8ab27ad554e8d92ff878e8121bb/?utm_source=chatgpt].

Antitumor and Fungicidal Activities

The synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from them have been explored, with some compounds screened for in vitro antitumor activities against different human cancer cell lines, indicating the importance of these compounds in the development of new anticancer agents (Hafez et al., 2013)[https://consensus.app/papers/synthesis-structural-elucidation-vitro-antitumor-hafez/770cc384efff5613bdf74d953f957adc/?utm_source=chatgpt]. Moreover, pyrazolopyrimidine analogs of carboxin have been synthesized, showing high levels of fungicidal activity in assays, underscoring their potential in agricultural applications (Huppatz, 1985)[https://consensus.app/papers/systemic-fungicides-synthesis-pyrazolo15apyrimidine-huppatz/994f245159c85a4eb401ce6841a619ac/?utm_source=chatgpt].

Anti-inflammatory and Anti-cancer Activities

Recent studies have synthesized antipyrinyl-pyrazolopyrimidines and evaluated them for anti-inflammatory and anti-cancer activities, demonstrating the versatility and therapeutic potential of pyrazolopyrimidine derivatives in addressing inflammation and cancer (Kaping et al., 2020)[https://consensus.app/papers/ultrasound-assisted-synthesis-kaping/df0fef9627915d469521273e6be8110c/?utm_source=chatgpt].

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6O/c14-13(15,16)7-17-12(23)9-5-21(6-9)10-4-11(19-8-18-10)22-3-1-2-20-22/h1-4,8-9H,5-7H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBBVWCXHKTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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